molecular formula C12H12N2O2 B3355077 Pyridazine, 3-ethoxy-6-phenoxy- CAS No. 61690-60-6

Pyridazine, 3-ethoxy-6-phenoxy-

Cat. No.: B3355077
CAS No.: 61690-60-6
M. Wt: 216.24 g/mol
InChI Key: KBUCANMPRAHSHC-UHFFFAOYSA-N
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Description

Pyridazine, 3-ethoxy-6-phenoxy- is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms This particular compound is characterized by the presence of ethoxy and phenoxy substituents at the 3 and 6 positions, respectively

Preparation Methods

The synthesis of pyridazine, 3-ethoxy-6-phenoxy- can be achieved through various synthetic routes. One common method involves the catalytic dehalogenation of corresponding 3-ethoxy-6-chloropyridazines or the reaction of 3-chloropyridazine with phenols in the presence of a base . Industrial production methods often involve large-scale catalytic reactions under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Pyridazine, 3-ethoxy-6-phenoxy- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert pyridazine derivatives into more saturated compounds.

    Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, are common for pyridazine derivatives. Common reagents include halogens and nucleophiles.

    Cycloaddition: Pyridazine derivatives can participate in cycloaddition reactions, forming complex polycyclic structures.

Scientific Research Applications

Pyridazine, 3-ethoxy-6-phenoxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pyridazine, 3-ethoxy-6-phenoxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or block specific receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Pyridazine, 3-ethoxy-6-phenoxy- can be compared with other similar compounds, such as:

Pyridazine, 3-ethoxy-6-phenoxy- stands out due to its unique combination of ethoxy and phenoxy substituents, which can influence its chemical properties and biological activities.

Properties

IUPAC Name

3-ethoxy-6-phenoxypyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-15-11-8-9-12(14-13-11)16-10-6-4-3-5-7-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUCANMPRAHSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40484446
Record name Pyridazine, 3-ethoxy-6-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61690-60-6
Record name Pyridazine, 3-ethoxy-6-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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